

Spectroscopic Profile of 1,3-Dichloropentane: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dichloropentane

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This technical guide provides a comprehensive analysis of the spectroscopic data for **1,3-dichloropentane**. Due to the limited availability of experimentally-derived public data, this document focuses on predicted spectroscopic values and analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for the identification and characterization of **1,3-dichloropentane** in various research and development settings.

Chemical Structure and Properties

1,3-Dichloropentane is a halogenated alkane with the chemical formula $C_5H_{10}Cl_2$.^{[1][2][3]} Its structure consists of a five-carbon pentane chain with chlorine atoms substituted at the first and third positions.

Molecular Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,3-dichloropentane**. These predictions are based on established empirical rules and data from similar chemical structures.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Protons (Position)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1 (CH ₂ Cl)	~3.6 - 3.8	Triplet (t)	~6-7	2H
H-2 (CH ₂)	~2.0 - 2.2	Multiplet (m)	-	2H
H-3 (CHCl)	~4.0 - 4.2	Multiplet (m)	-	1H
H-4 (CH ₂)	~1.6 - 1.8	Multiplet (m)	-	2H
H-5 (CH ₃)	~0.9 - 1.1	Triplet (t)	~7	3H

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Carbon (Position)	Chemical Shift (δ , ppm)
C-1 (CH ₂ Cl)	~45 - 50
C-2 (CH ₂)	~35 - 40
C-3 (CHCl)	~60 - 65
C-4 (CH ₂)	~30 - 35
C-5 (CH ₃)	~10 - 15

Mass Spectrometry Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z	Predicted Relative Intensity	Assignment
140/142/144	Low	[M] ⁺ (Molecular Ion)
105/107	Moderate	[M - Cl] ⁺
91/93	Moderate	[M - CH ₂ CH ₃] ⁺
77/79	High	[CH ₂ CHCl] ⁺
63	Moderate	[C ₅ H ₃] ⁺
49/51	High	[CH ₂ Cl] ⁺

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2850-3000	C-H Stretch	Alkane (CH, CH ₂ , CH ₃)
1450-1470	C-H Bend	Alkane (CH ₂)
1375-1385	C-H Bend	Alkane (CH ₃)
650-800	C-Cl Stretch	Alkyl Halide

Spectroscopic Analysis

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of **1,3-dichloropentane** will exhibit five distinct signals corresponding to the five non-equivalent proton environments. The protons on the carbon bearing the chlorine at position 1 (H-1) are expected to be the most deshielded among the methylene groups due to the electronegativity of the chlorine atom, appearing as a triplet. The methine proton at position 3 (H-3) will be the most deshielded proton overall, appearing as a complex multiplet due to coupling with the adjacent methylene protons. The terminal methyl group (H-5) will be the most shielded, appearing as a triplet. The remaining methylene protons at positions 2 and 4 will have overlapping multiplet signals in the alkyl region.

¹³C NMR Spectrum Analysis

The predicted ^{13}C NMR spectrum will show five signals, one for each unique carbon atom. The carbon atom bonded to the chlorine at position 3 (C-3) is expected to have the largest chemical shift (most deshielded) due to the direct attachment of the electronegative chlorine atom. The carbon at position 1 (C-1) will also be significantly deshielded. The remaining carbons will appear at higher fields (lower chemical shifts), with the terminal methyl carbon (C-5) being the most shielded.

Mass Spectrum Analysis

The mass spectrum of **1,3-dichloropentane** is expected to show a molecular ion peak $[\text{M}]^+$ with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Common fragmentation pathways for alkyl halides include the loss of a halogen atom and alpha-cleavage. Therefore, significant fragments corresponding to the loss of a chlorine atom ($[\text{M} - \text{Cl}]^+$) and cleavage adjacent to the C-Cl bonds are anticipated.

Infrared (IR) Spectrum Analysis

The IR spectrum of **1,3-dichloropentane** is expected to be dominated by absorptions characteristic of alkyl groups. Strong C-H stretching vibrations will be observed in the 2850-3000 cm^{-1} region. The presence of the C-Cl bonds will give rise to stretching vibrations in the fingerprint region, typically between 650 and 800 cm^{-1} .^[4]

Experimental Protocols

While specific experimental data for **1,3-dichloropentane** is not readily available, the following are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

- **Sample Preparation:** A sample of **1,3-dichloropentane** (5-10 mg) would be dissolved in a deuterated solvent (e.g., chloroform- d , CDCl_3) in a standard 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
- **^1H NMR Acquisition:** A standard one-pulse sequence would be used to acquire the proton spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence would be used to obtain the carbon spectrum. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Mass Spectrometry

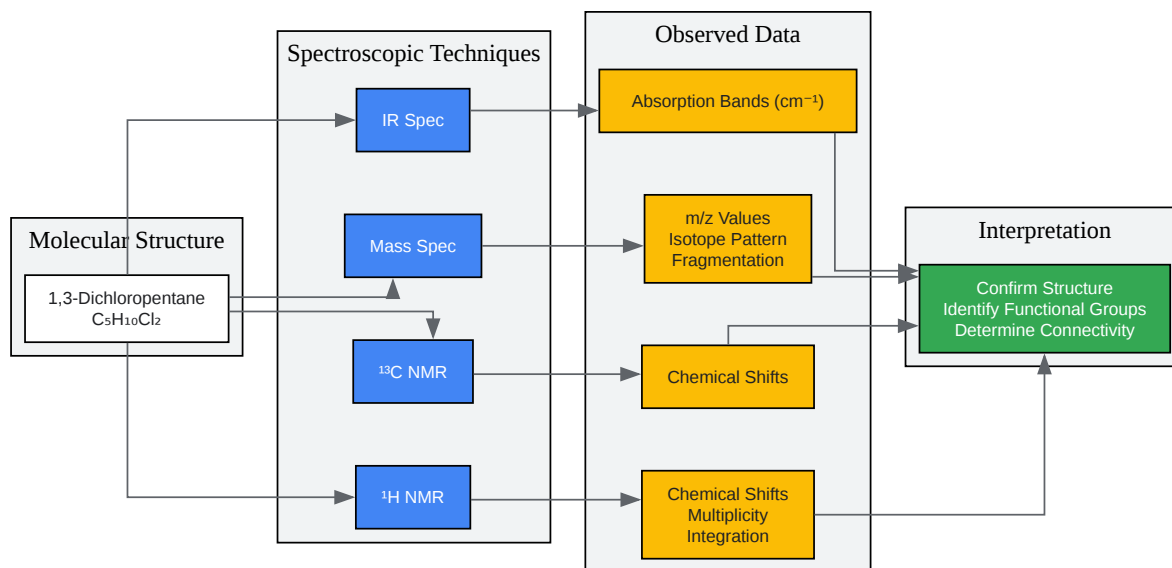
- Sample Introduction: The sample would be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.
- Ionization: Electron ionization (EI) at 70 eV is a standard method for generating positive ions and characteristic fragmentation patterns.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

Infrared Spectroscopy

- Sample Preparation: A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.
- Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm^{-1}), and a background spectrum would be subtracted.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic analysis of **1,3-dichloropentane**, from the molecular structure to the interpretation of the spectral data.



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Caption: Workflow for the spectroscopic identification of **1,3-dichloropentane**.

This guide provides a foundational understanding of the expected spectroscopic properties of **1,3-dichloropentane**. For definitive structural confirmation, acquisition of experimental data is recommended.

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